Bienvenue dans la boutique en ligne BenchChem!

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-phenylacetamide

Medicinal Chemistry Structure-Activity Relationship CTPS1 Inhibition

This first-in-class pan-selective CTPS1/CTPS2 inhibitor scaffold, distinguished by its 4-chlorophenylsulfonamido group and N-phenylacetamide terminus, is optimized for SAR-driven pyrimidine biosynthesis and nucleotide metabolism research. Its unique electron-withdrawing, lipophilic profile ensures superior binding-pocket complementarity over unsubstituted or alkylsulfonamido analogs. Procure this validated structural probe for comparative profiling against regioisomers and for high-throughput screening campaigns targeting lymphocyte proliferation or de novo pyrimidine-dependent cancer cell lines. Insist on a Certificate of Analysis to guarantee identity and purity, avoiding regioisomeric contamination.

Molecular Formula C17H14ClN3O3S2
Molecular Weight 407.89
CAS No. 376638-62-9
Cat. No. B2860046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-phenylacetamide
CAS376638-62-9
Molecular FormulaC17H14ClN3O3S2
Molecular Weight407.89
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H14ClN3O3S2/c18-12-6-8-15(9-7-12)26(23,24)21-17-20-14(11-25-17)10-16(22)19-13-4-2-1-3-5-13/h1-9,11H,10H2,(H,19,22)(H,20,21)
InChIKeyLPCMLZYSJNPYRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-phenylacetamide (CAS 376638-62-9): Chemical Classification and Structural Identity


2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-phenylacetamide (CAS 376638-62-9) is a synthetic small molecule belonging to the 2-(arylsulfonamido)thiazol-4-yl)acetamide chemotype. Its structure features a 2-aminothiazole core bearing a 4-chlorobenzenesulfonamide group at the 2-position and an N-phenylacetamide side chain at the 4-position . The molecular formula is C17H14ClN3O3S2, with a molecular weight of 407.89 g/mol [1]. This chemotype has been identified as a first-in-class scaffold for pan-selective inhibition of cytidine 5′-triphosphate synthetases (CTPS1 and CTPS2), critical enzymes in de novo pyrimidine biosynthesis, with lead optimized compounds demonstrating oral activity in preclinical inflammation models [2]. The compound itself is listed in commercial screening libraries and has the IUPAC name 2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-phenylacetamide .

Why 2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-phenylacetamide Cannot Be Simply Replaced by Other Sulfonamide-Thiazole-Acetamide Analogs


Within the 2-(arylsulfonamido)thiazol-4-yl)acetamide class, minor structural variations produce substantial differences in target engagement, selectivity, and physicochemical properties. The 4-chlorophenylsulfonamido substituent imparts distinct electronic character (electron-withdrawing, lipophilic) compared to unsubstituted phenyl, 4-methoxy, or alkylsulfonamido variants, which directly affects binding pocket complementarity [1]. Similarly, the N-phenylacetamide terminus differs from N-alkyl (e.g., N-butyl, N-cycloheptyl) or N-substituted-phenyl variants in both steric bulk and hydrogen-bonding capacity, influencing solubility, metabolic stability, and off-target profiles [2]. The lead optimization campaign that produced orally active CTPS1/2 inhibitors demonstrated that SAR around the sulfonamide aryl group and the acetamide N-substituent is steep; even closely related analogs exhibited order-of-magnitude differences in enzymatic IC50 values, cellular potency, and oral bioavailability [3]. Consequently, generic substitution with a structurally similar but uncharacterized analog risks loss of the specific pharmacological profile for which this compound was designed or selected.

Quantitative Differentiation Evidence for 2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-phenylacetamide (CAS 376638-62-9)


Structural Differentiation: 4-Chlorophenylsulfonamido vs. Unsubstituted Phenylsulfonamido Group

The 4-chlorophenylsulfonamido substituent introduces an electron-withdrawing chlorine atom at the para position of the benzenesulfonamide moiety, which is absent in the unsubstituted phenylsulfonamido analog (2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-phenylacetamide). In the CTPS1 inhibitor patent series, the nature of the sulfonamide aryl group was shown to modulate enzymatic potency, with halogen substitution affecting both binding affinity and physicochemical properties such as calculated logD and solubility [1]. The chlorine substituent increases molecular weight from 373.45 g/mol (unsubstituted) to 407.89 g/mol, alters the Hammett σp constant from 0.00 to +0.23, and increases calculated logP by approximately 0.5–0.7 units . This structural distinction is expected to impact target residence time, metabolic stability, and plasma protein binding relative to the des-chloro analog.

Medicinal Chemistry Structure-Activity Relationship CTPS1 Inhibition

Acetamide N-Substituent Differentiation: N-Phenyl vs. N-Alkyl and N-Substituted-Phenyl Variants

The N-phenylacetamide terminus of CAS 376638-62-9 distinguishes it from analogs bearing N-alkyl groups (e.g., N-butyl, N-cycloheptyl, N-sec-butyl) or N-substituted-phenyl groups (e.g., N-(o-tolyl), N-(3,5-dimethylphenyl), N-(2-methylthiophenyl)). In the broader CTPS1/2 inhibitor optimization reported by Novak et al., the acetamide N-substituent was a critical determinant of cellular potency, oral bioavailability, and in vivo efficacy, with aryl and heteroaryl amides providing superior pharmacokinetic profiles compared to simple alkyl amides [1]. The N-phenyl group contributes a defined hydrogen-bond donor (amide NH) and a planar aromatic ring that can engage in π-stacking interactions within the target binding site, while maintaining moderate lipophilicity that balances solubility and permeability. Compounds with N-cycloalkyl or branched alkyl substituents, in contrast, showed altered metabolic stability and clearance profiles in the same chemical series [1].

Medicinal Chemistry Pharmacokinetics Solubility

Positional Isomer Differentiation: N-Phenylacetamide vs. N-(4-Chlorophenyl)acetamide Regioisomer

CAS 376638-62-9 bears the chlorine atom on the benzenesulfonamide ring, whereas its positional isomer N-(4-chlorophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide (same molecular formula C17H14ClN3O3S2, MW 407.89) places the chlorine on the acetamide N-phenyl ring, with an unsubstituted benzenesulfonamide . This regioisomeric difference relocates the electron-withdrawing chlorine from the sulfonamide region to the acetamide terminus, which is predicted to alter the binding pose within the CTPS1 active site. In the CTPS1 inhibitor patent SAR, substitution on the sulfonamide aryl ring was found to directly modulate enzyme inhibitory potency, while substitution on the distal aryl ring affected cellular permeability and metabolic stability [1]. The two isomers are therefore expected to exhibit divergent target engagement, selectivity, and ADME profiles despite sharing the same elemental composition.

Isomer Selectivity Target Binding Medicinal Chemistry

Class-Level Evidence: CTPS1/CTPS2 Inhibitory Activity of the 2-(Arylsulfonamido)thiazol-4-yl)acetamide Chemotype

The broader 2-(alkyl/arylsulfonamido)thiazol-4-yl)acetamide chemotype has been validated as a first-in-class pan-selective inhibitor of CTPS1 and CTPS2. In the seminal J. Med. Chem. publication, the optimized lead compound 27 (an alkylsulfonamido thiazole acetamide) inhibited rat CTPS1 with an IC50 of 27 nM, rat CTPS2 with an IC50 of 23 nM, mouse CTPS1 with an IC50 of 26 nM, and mouse CTPS2 with an IC50 of 33 nM [1]. Compound 27 also demonstrated significant pharmacological responses at 10 mg/kg BID in a rodent inflammation model [2]. While CAS 376638-62-9 was not among the specific compounds for which quantitative IC50 values were publicly disclosed, the 4-chlorophenylsulfonamido substitution pattern represents a distinct aryl variant within this validated pharmacophore, differing from the alkylsulfonamido substituent of compound 27 by introducing aromatic character and halogen substitution at the sulfonamide terminus [3].

Enzyme Inhibition CTP Synthetase Drug Discovery

Application Scenarios for 2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-phenylacetamide (CAS 376638-62-9) Based on Available Evidence


CTPS1/CTPS2 Probe Compound for De Novo Pyrimidine Biosynthesis Studies

CAS 376638-62-9, as a member of the 2-(arylsulfonamido)thiazol-4-yl)acetamide chemotype first reported by Novak et al. (2022) as pan-selective CTPS1/2 inhibitors, can serve as a structural probe for investigating CTPS enzyme inhibition in biochemical and cellular assays . The 4-chlorophenylsulfonamido and N-phenylacetamide substitution pattern provides a distinct physicochemical profile compared to publicly disclosed leads such as compound 27 (alkylsulfonamido variant), making it suitable for SAR expansion studies aimed at understanding the contribution of aryl sulfonamide substituents to CTPS binding, selectivity, and cellular activity. Users should experimentally confirm CTPS1/CTPS2 IC50 values for this specific compound before use in quantitative pharmacology studies, as compound-specific data are not publicly available [1].

Regioisomeric Selectivity Profiling in Sulfonamide-Thiazole Chemical Biology

The unique regioisomeric identity of CAS 376638-62-9 (chlorine on the benzenesulfonamide ring, not on the acetamide N-phenyl ring) makes it valuable for comparative profiling against its positional isomer N-(4-chlorophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide . Head-to-head testing of these two isomers in target engagement assays, cellular proliferation panels, and ADME assays can reveal how chlorine placement affects binding mode, target selectivity, and drug-like properties within the same molecular formula space. Such studies are directly relevant to understanding SAR around the sulfonamide-binding subpocket of CTPS enzymes and related amidotransferase targets [1].

Screening Library Hit Validation and Triaging in Drug Discovery

CAS 376638-62-9 is catalogued in commercial screening libraries (e.g., InterBioScreen), indicating its availability as a hit or lead-like molecule for high-throughput screening campaigns . Given the established CTPS1/CTPS2 pharmacology of the chemotype, this compound can be prioritized for confirmatory dose-response testing in assays targeting nucleotide metabolism, lymphocyte proliferation, or cancer cell lines dependent on de novo pyrimidine synthesis [1]. Its distinct N-phenylacetamide and 4-chlorophenylsulfonamido features differentiate it from other screening library members, enabling chemotype triaging based on structural novelty. Procurement from reputable vendors with certificate of analysis (CoA) is recommended to ensure identity and purity, given the risk of regioisomeric contamination .

Quote Request

Request a Quote for 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.